molecular formula C29H31F2NO4 B588455 N-Benzyl (-)-Nebivolol CAS No. 1199945-26-0

N-Benzyl (-)-Nebivolol

Cat. No. B588455
CAS RN: 1199945-26-0
M. Wt: 495.567
InChI Key: STEPXTPIBUXRLE-YFVZOPNBSA-N
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Description

N-Benzyl (-)-Nebivolol is an active ingredient in a drug used to treat high blood pressure and angina, and it is also a beta-blocker. It is a synthetic, orally active, and selective β1-adrenoceptor antagonist that has a low affinity for the β2-adrenoceptor. It was first isolated from the plant species, Nebiola vulgaris, and was later synthesized in the laboratory. N-Benzyl (-)-Nebivolol has been the subject of numerous scientific studies and has been found to have a number of beneficial effects on the body.

Scientific Research Applications

Nonlinear Optical Applications

“N-Benzyl (-)-Nebivolol” has been used in the study of second-order nonlinear optical (NLO) effects . The full elements of the second-order NLO tensor can be completely characterized for an organic NLO crystal for the first time . This has potential applications in optical signal-processing devices in information-telecommunication systems .

Organic Material Characterization

The compound has been used in the characterization of organic materials . The method used makes it possible to clarify uncertain NLO properties of any organic materials and to accelerate application study via precise device fabrications even for fragile organic materials .

Drug Synthesis

“N-Benzyl (-)-Nebivolol” has been used in drug synthesis . This research offers an efficient method for engineering IRED, significantly improving conversion and selectivity for N-benzyl cyclo-tertiary amines .

Biocatalytic Production of Chiral Quinuclidin-3-ols

Optically active quinuclidin-3-ol is an important intermediate in the preparation of physiologically or pharmacologically active compounds . “N-Benzyl (-)-Nebivolol” has been used in a new biocatalytic method for the production of chiral quinuclidin-3-ols .

Enzyme Kinetic Studies

“N-Benzyl (-)-Nebivolol” has been used in enzyme kinetic studies . Butyrylcholinesterase (BChE) was chosen as a biocatalyst in a preparative kinetic resolution of enantiomers .

Stereoselective Synthesis

Introduction of bromine atom or methyl group in the meta or para position of the benzyl moiety resulted in a considerable improvement of the stereoselectivity compared to the non-substituted compounds . This has potential applications in stereoselective synthesis of organic compounds .

properties

IUPAC Name

(1S)-2-[benzyl-[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2/t24-,25-,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEPXTPIBUXRLE-YFVZOPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CN(CC3=CC=CC=C3)C[C@@H]([C@@H]4CCC5=C(O4)C=CC(=C5)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657621, DTXSID801019604
Record name (1S)-2-[benzyl-[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-2-(Benzyl{(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl}amino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl (-)-Nebivolol

CAS RN

876666-07-8, 1199945-26-0
Record name rel-(αR,α′R,2R,2′S)-α,α′-[[(Phenylmethyl)imino]bis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876666-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2-[benzyl-[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-2-(Benzyl{(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl}amino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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